Cas no 681269-20-5 (N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-fluorobenzamide)

N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-fluorobenzamide
- N-(2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide
- Benzamide, N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-fluoro-
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- Inchi: 1S/C20H18FN3OS/c1-12-7-8-14(9-13(12)2)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25)
- InChI Key: GPVCJAPMFZBGIP-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=C(C)C(C)=C2)N=C2CSCC2=1)(=O)C1=CC=CC=C1F
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 487.2±45.0 °C(Predicted)
- pka: 11.65±0.20(Predicted)
N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0541-1603-10μmol |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-5mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-15mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-20μmol |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-75mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-10mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-50mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-3mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-4mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0541-1603-100mg |
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
681269-20-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-fluorobenzamide Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
Additional information on N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-fluorobenzamide
Research Brief on N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-fluorobenzamide (CAS: 681269-20-5)
N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-fluorobenzamide (CAS: 681269-20-5) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thienopyrazole scaffold and fluorobenzamide moiety, has demonstrated promising pharmacological properties, particularly in the modulation of kinase activity and potential applications in oncology and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic profile, and therapeutic efficacy, positioning it as a candidate for further preclinical and clinical development.
Recent research has highlighted the compound's ability to selectively inhibit specific kinase targets, such as the JAK/STAT and PI3K/AKT/mTOR pathways, which are critically involved in cell proliferation and survival. Structural-activity relationship (SAR) studies have revealed that the 3,4-dimethylphenyl and 2-fluorobenzamide groups are essential for maintaining high binding affinity and selectivity. Computational modeling and X-ray crystallography have further elucidated the binding interactions between the compound and its kinase targets, providing a foundation for rational drug design and optimization.
In vitro and in vivo studies have demonstrated the compound's potent anti-proliferative effects against a panel of cancer cell lines, including breast, lung, and colorectal carcinomas. Notably, the compound exhibited low cytotoxicity in normal cell lines, suggesting a favorable therapeutic window. Pharmacokinetic studies in rodent models revealed good oral bioavailability and a half-life suitable for once-daily dosing, further supporting its potential as an oral therapeutic agent.
Ongoing research is exploring the compound's potential in combination therapies, particularly with immune checkpoint inhibitors and targeted therapies, to enhance its efficacy and overcome resistance mechanisms. Additionally, efforts are underway to optimize its formulation to improve solubility and bioavailability. The compound's unique chemical structure and promising preclinical data make it a compelling candidate for further investigation in translational research and early-phase clinical trials.
In conclusion, N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-2-fluorobenzamide represents a significant advancement in the development of kinase inhibitors with potential applications in oncology and beyond. Its distinctive pharmacophore and robust preclinical profile warrant continued exploration to fully realize its therapeutic potential. Future studies should focus on validating its efficacy in patient-derived models and advancing it through the drug development pipeline.
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